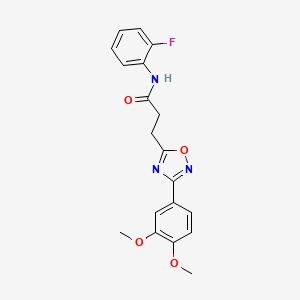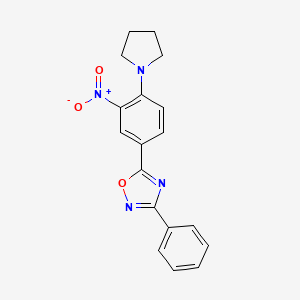
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-phenyl-1,2,4-oxadiazole, also known as NPDPO, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the oxadiazole family and has been synthesized using various methods.
Applications De Recherche Scientifique
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-phenyl-1,2,4-oxadiazole has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, this compound has shown promising results as an anticancer agent by inhibiting the growth of cancer cells. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, this compound has been studied for its potential as an antibacterial and antifungal agent.
Mécanisme D'action
The mechanism of action of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-phenyl-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Inhibition of MMPs can prevent cancer cell invasion and metastasis. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-phenyl-1,2,4-oxadiazole is its potential as a therapeutic agent in various fields. However, there are also limitations to using this compound in lab experiments. One limitation is the lack of understanding of its mechanism of action. Another limitation is the potential toxicity of this compound, which needs to be further studied.
Orientations Futures
There are several future directions for 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-phenyl-1,2,4-oxadiazole research. One direction is to further study its mechanism of action to better understand its therapeutic potential. Another direction is to study its toxicity and safety profile in more detail. Additionally, further studies are needed to explore its potential as a therapeutic agent in other fields such as neurological disorders and cardiovascular diseases.
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-phenyl-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 3-nitro-4-bromoaniline with pyrrolidine followed by the reaction of the resulting compound with phenylglyoxylic acid. Another method involves the reaction of 3-nitro-4-bromoaniline with pyrrolidine followed by the reaction of the resulting compound with phenylisocyanate. Both methods result in the formation of this compound with a yield of around 70-80%.
Propriétés
IUPAC Name |
5-(3-nitro-4-pyrrolidin-1-ylphenyl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-22(24)16-12-14(8-9-15(16)21-10-4-5-11-21)18-19-17(20-25-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPXSBSFYAOBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

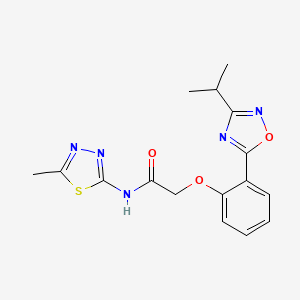

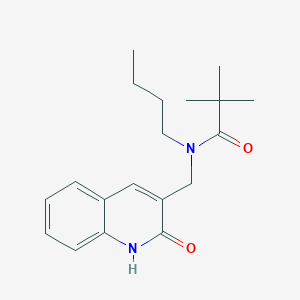
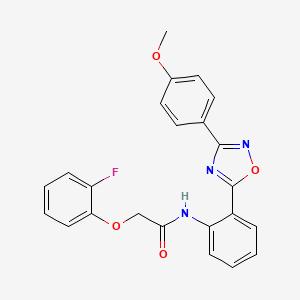

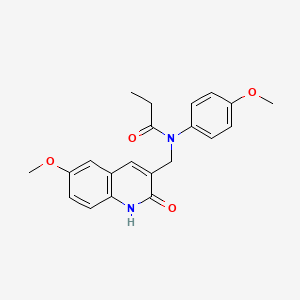
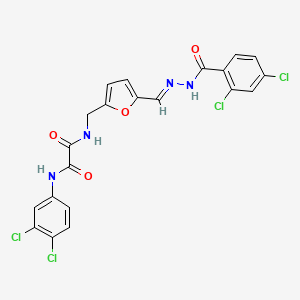
![(E)-N-benzyl-N-(2-(2-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B7699942.png)

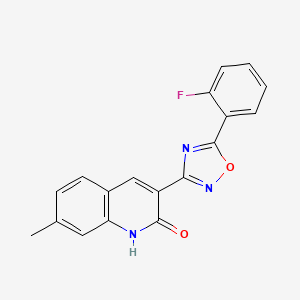
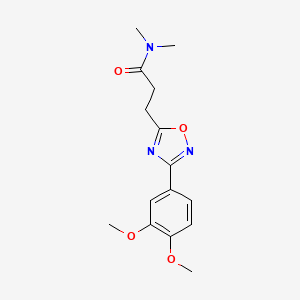
![N-({5-[(E)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]furan-2-yl}methyl)-4-methylbenzene-1-sulfonamide](/img/structure/B7699980.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7699988.png)
